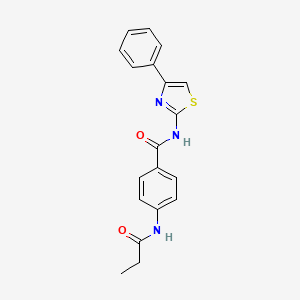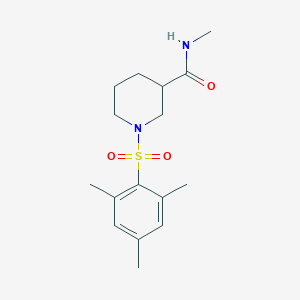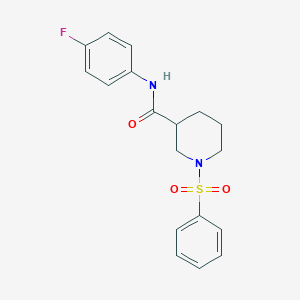
N-(4-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound was first synthesized by a group of researchers at a pharmaceutical company, and since then, it has been extensively investigated for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 1 involves its ability to bind to specific enzymes and proteins in the body. One of the key targets of this compound is the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter release and synaptic plasticity. This compound 1 has been shown to inhibit the activity of PDE10A, thereby modulating neurotransmitter release and synaptic plasticity. Additionally, this compound has been shown to bind to other targets such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound 1 has been shown to have several biochemical and physiological effects in the body. In cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In inflammation, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells such as macrophages and T cells. In neurological disorders, this compound has been shown to modulate neurotransmitter release and synaptic plasticity, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 1 is its high potency and selectivity towards specific targets. This makes it an ideal candidate for drug development and therapeutic applications. Additionally, this compound has shown good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the investigation of N-(4-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 1. One of the key areas of research is the development of this compound as a potential therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, there is a need for further investigation into the mechanism of action of this compound 1, and the identification of new targets for this compound. Furthermore, the development of new synthetic methods for this compound, and the optimization of its pharmacokinetic properties, are important areas of research. Finally, the investigation of the potential side effects and toxicity of this compound 1 is also important for its future development as a therapeutic agent.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 1 has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific enzymes and proteins. In inflammation, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound has been investigated for its potential to modulate neurotransmitter release and synaptic plasticity.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(4-fluorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-8-10-16(11-9-15)20-18(22)14-5-4-12-21(13-14)25(23,24)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTISNBWNYMIGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B4398135.png)
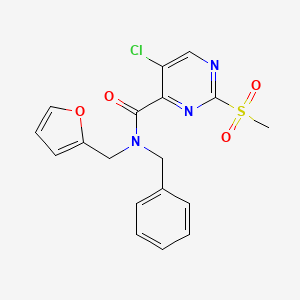
![3-fluoro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398149.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4398158.png)
![N-(2-fluorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4398166.png)
![N-[3-(butyrylamino)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4398174.png)

![1-({[4-(4-ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4398186.png)

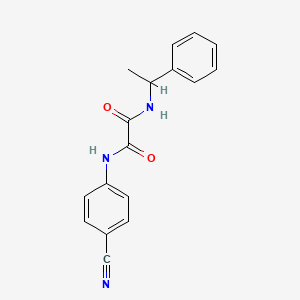

![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4398235.png)
